molecular formula C52H84O22 B149964 Ardisiacrispin A CAS No. 23643-61-0

Ardisiacrispin A

Cat. No. B149964
CAS RN: 23643-61-0
M. Wt: 1061.2 g/mol
InChI Key: JXTOWLUQSHIIDP-VKKSEJOZSA-N
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Description

Ardisiacrispin A is a component of a mixture known as ardisiacrispin (A+B), which is derived from the plant Ardisia crenata. This mixture has been studied for its anticancer activity on human cancer cells, particularly its pro-apoptotic and microtubule-disassembly effects on human hepatoma Bel-7402 cells . Ardisiacrispin A, along with its analogues, has been reported to possess anti-cancer, anti-inflammatory, and anti-fungal activities . The extraction process of ardisiacrispin has been described, involving ethanol lixivium, absorption by macroporous resins, and elution with 70% ethanol .

Synthesis Analysis

While the synthesis of Ardisiacrispin A itself is not detailed in the provided papers, the extraction process has been reported, which yields an extraction rate of 5.19% . The structural characterization of related compounds, such as cadmium-cadmium bonded molecular species, has been achieved through methods like X-ray diffraction and NMR spectroscopy . These techniques could potentially be applied to the synthesis analysis of Ardisiacrispin A.

Molecular Structure Analysis

The molecular structure of Ardisiacrispin A has been characterized using UPLC-MS/MS, which is a sensitive and selective method for determining its presence in rat plasma . The structure of related triterpenoid saponins has been elucidated based on 1D and 2D-NMR experiments . These methods are crucial for understanding the molecular structure and bioactivity of Ardisiacrispin A.

Chemical Reactions Analysis

The chemical reactions of Ardisiacrispin A have been studied in the context of its interaction with cancer cells. It has been shown to induce apoptosis and disassemble microtubules in a dose-dependent manner . Additionally, it has been found to arrest the cell cycle at the S phase and induce apoptosis in human promyeloleukemic HL-60 cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ardisiacrispin A have been explored through pharmacokinetic studies. A UPLC-MS/MS method was developed to determine its concentration in rat plasma, with a linear range of 5-2000 ng/mL. The method showed good precision, accuracy, and recovery, indicating the stability and reliability of Ardisiacrispin A's physical and chemical properties in biological samples .

Relevant Case Studies

Several case studies have been conducted on the effects of Ardisiacrispin A and its analogues. For instance, its pro-apoptotic and microtubule-disassembly effects on human hepatoma Bel-7402 cells have been documented . Another study highlighted its ability to inhibit the proliferation of HL-60 cells by blocking the cell cycle and inducing apoptosis . Furthermore, the cytotoxic effects of related triterpenoid saponins from the roots of Ardisia crispa have been evaluated against various cancer cell lines . These case studies provide valuable insights into the potential therapeutic applications of Ardisiacrispin A.

Scientific Research Applications

Anticancer Activity

Ardisiacrispin A, a compound found in Ardisia crenata, has shown significant anticancer properties. Studies have demonstrated its effectiveness in inhibiting the proliferation of various human cancer cell lines. For instance, ardisiacrispin A induced apoptosis and disassembled microtubules in human hepatoma Bel-7402 cells, suggesting its potential as an anticancer agent (Li et al., 2008). Additionally, it displayed dose-dependent growth inhibition ability on HL-60 cells, a human promyeloleukemic cell line, by blocking the cell cycle at the S phase and inducing apoptosis (Cui Jing-rong, 2007).

Pharmacokinetics

Understanding the pharmacokinetics of ardisiacrispin A is crucial for its potential therapeutic use. A study by Fang et al. (2017) developed a sensitive UPLC-MS/MS method for determining ardisiacrispin A in rat plasma, which is essential for pharmacokinetic studies. This method was successfully applied to study the pharmacokinetics of ardisiacrispin A after intravenous administration in rats (Fang et al., 2017).

Bioactivity of Analogues

Research has also focused on the structure and bioactivity of ardisiacrispin analogues. Approximately 60 triterpenoidal analogues with significant anti-cancer, anti-inflammatory, and anti-fungal activities have been identified, indicating the vast potential of these compounds for pharmaceutical research (Hu Ying-jie, 2012).

Cytotoxicity

Further studies have examined the cytotoxic effects of ardisiacrispin A on various cancer cell lines. For example, certain triterpenoid saponins from Ardisia pusilla, including ardisiacrispin A, exhibited significant cytotoxicity against human glioblastoma U251MG cells (Tian et al., 2009). Additionally, research on Ardisia crispa revealed new triterpenoid saponins with significant cytotoxicity against cancer cell lines (Yin et al., 2022).

Comparative Studies

Comparative studies have been conducted on different varieties of Ardisia crenata to assess the cytotoxic activities of their extracts. These studies showed similar effects of root extracts from both red-berried and white-berried varieties against cancer cell lines, suggesting that both varieties could be potential sources of bioactive saponins (Podolak et al., 2021).

Safety And Hazards

The safety data sheet for Ardisiacrispin A suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The anti-lung cancer efficacy of Ardisiacrispin A and L. pumila extract was successfully demonstrated for the first time . This opens up potential future research directions into the therapeutic effects of Ardisiacrispin A on other types of cancer and diseases.

properties

IUPAC Name

(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H84O22/c1-46(2)27-7-11-49(5)28(8-12-52-29-15-47(3,21-55)13-14-51(29,22-68-52)30(57)16-50(49,52)6)48(27,4)10-9-31(46)72-44-40(74-43-39(65)36(62)33(59)24(17-53)69-43)35(61)26(20-67-44)71-45-41(37(63)34(60)25(18-54)70-45)73-42-38(64)32(58)23(56)19-66-42/h21,23-45,53-54,56-65H,7-20,22H2,1-6H3/t23-,24-,25-,26+,27+,28-,29-,30-,31+,32+,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,44+,45+,47+,48+,49-,50+,51-,52+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTOWLUQSHIIDP-VKKSEJOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)CCC89C3(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@]23CO[C@]4([C@@H]2C1)CC[C@@H]5[C@]6(CC[C@@H](C([C@@H]6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H84O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1061.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ardisiacrispin A

Citations

For This Compound
173
Citations
C Jansakul, H Baumann, L Kenne… - Planta …, 1987 - thieme-connect.com
The main utero-contracting activity of an aqueous extract of Ardisia crispa (Thunb.) A. DC. is due to two new triterpenic saponins called ardisiacrispin A and B, respectively. The …
Number of citations: 104 www.thieme-connect.com
M Li, SY Wei, B Xu, W Guo, DL Liu… - Journal of Asian …, 2008 - Taylor & Francis
Ardisiacrispin (A+B) is a mixture of ardisiacrispins A and B, derived from Ardisia crenata with a fixed proportion (2:1). The present study was conducted to investigate its anticancer …
Number of citations: 46 www.tandfonline.com
I Podolak, B Żuromska‐Witek… - Chemistry & …, 2021 - Wiley Online Library
… Ardisiacrispin A has been identified as a major saponin in red-berried A. crenata root extract … quantified bioactive saponins, calculated as ardisiacrispin A, in various parts of both Ardisia …
Number of citations: 4 onlinelibrary.wiley.com
AT Mbaveng, BL Ndontsa, V Kuete, YMM Nguekeu… - Phytomedicine, 2018 - Elsevier
Introduction Multidrug resistance of cancer cells constitutes a serious problem in chemotherapy and a challenging issue in the discovery of new cytotoxic drugs. Many saponins are …
Number of citations: 92 www.sciencedirect.com
X Yin, R Hu, Y Zhou, W Zhu, Y Zhou - Molecules, 2022 - mdpi.com
Ardisiacrispin D–F (1–3), three new 13,28 epoxy bridged oleanane-type triterpenoid saponins, together with four known analogues (4–7) were isolated from the roots of Ardisia crispa. …
Number of citations: 6 www.mdpi.com
B Fang, S Bao, S Wang, M Chen… - Biomedical …, 2017 - Wiley Online Library
… for determination of ardisiacrispin A in rat plasma … for ardisiacrispin A and m/z 521.3 → 485.2 for IS. Calibration plots were linear throughout the range 5–2000 ng/mL for ardisiacrispin A …
HF Tang, HW Lin, XL Chen, G Cheng, YP Zhao… - Chinese Chemical …, 2009 - Elsevier
… saponin named ardipusilloside III (1), along with two known saponins, ardisiacrispin A (2), 3-O-{β-d-… In fact, ardipusilloside III (1) is the 28-hydroxylated derivative of ardisiacrispin A (2). …
Number of citations: 24 www.sciencedirect.com
L Ma, W Li, H Wang, X Kuang, Q Li, Y Wang… - … of Pharmaceutical and …, 2015 - Elsevier
Ardisia plant species have been used in traditional medicines, and their bioactive constituents of 13,28-epoxy triterpenoid saponins have excellent biological activities for new drug …
Number of citations: 25 www.sciencedirect.com
TK Lim, TK Lim - Edible Medicinal And Non-Medicinal Plants: Volume 4 …, 2012 - Springer
The species’ native range stretches from Asia temperate – Japan (Honshu (south), Kyushu, Ryukyu Islands, Shikoku); South Korea; Taiwan, China (Anhui, Fujian, Guangdong, Guangxi, …
Number of citations: 1 link.springer.com
Y Tian, HF Tang, F Qiu, XJ Wang, XL Chen… - Planta …, 2008 - thieme-connect.com
… Three new triterpenoid saponins 3, 4 and 5, together with two known saponins, ardisiacrispin B (1) and ardisiacrispin A (2), were isolated from the whole plants of Ardisia pusilla A. DC. …
Number of citations: 51 www.thieme-connect.com

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